Cas no 2034299-59-5 ((6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone)

(6-Methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone is a structurally complex heterocyclic compound featuring a methoxy-substituted indole core linked to a pyrrolidinyl methanone moiety via a pyridinyloxy bridge. The presence of a trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, while the indole scaffold contributes to potential bioactivity. This compound is of interest in medicinal chemistry due to its modular design, which allows for targeted interactions with biological receptors. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in drug discovery and development, particularly in the exploration of kinase inhibitors or GPCR modulators.
(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone structure
2034299-59-5 structure
Product name:(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
CAS No:2034299-59-5
MF:C20H18F3N3O3
Molecular Weight:405.370435237885
CID:5551039

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone 化学的及び物理的性質

名前と識別子

    • (6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
    • インチ: 1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3
    • InChIKey: PWKDPWPDPKKLCU-UHFFFAOYSA-N
    • SMILES: C(C1=CC2=C(N1)C=C(OC)C=C2)(N1CCC(OC2=NC=CC(C(F)(F)F)=C2)C1)=O

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone Pricemore >>

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F6476-3151-2μmol
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
2μl
$85.5 2023-07-05
Life Chemicals
F6476-3151-30mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
30mg
$178.5 2023-07-05
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F6476-3151-40mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
40mg
$210.0 2023-07-05
Life Chemicals
F6476-3151-50mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
50mg
$240.0 2023-07-05
Life Chemicals
F6476-3151-75mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
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$312.0 2023-07-05
Life Chemicals
F6476-3151-3mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
3mg
$94.5 2023-07-05
Life Chemicals
F6476-3151-100mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
100mg
$372.0 2023-07-05
Life Chemicals
F6476-3151-1mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
1mg
$81.0 2023-07-05
Life Chemicals
F6476-3151-4mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F6476-3151-10mg
6-methoxy-2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)-1H-indole
2034299-59-5 90%+
10mg
$118.5 2023-07-05

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone 関連文献

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanoneに関する追加情報

Chemical Compound CAS No. 2034299-59-5: (6-Methoxy-1H-indol-2-yl)-[3-[4-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone

The chemical compound with CAS No. 2034299-59-5, commonly referred to as (6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a 6-methoxy-indole moiety, a pyrrolidine ring, and a trifluoromethyl pyridine group. These structural elements contribute to its potential biological activity and make it a promising candidate for drug development.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The 6-methoxy substitution on the indole ring is particularly interesting as it may enhance the compound's stability, solubility, and bioavailability. Additionally, the presence of the trifluoromethyl group on the pyridine ring introduces electron-withdrawing effects, which can modulate the compound's electronic properties and potentially improve its binding affinity to target proteins.

The pyrrolidine ring in this compound serves as a flexible linker that connects the indole and pyridine moieties. This structural feature allows for conformational flexibility, which is crucial for optimizing interactions with biological targets. Furthermore, the oxygen atom within the pyrrolidine ring may facilitate hydrogen bonding, enhancing the compound's ability to interact with polar residues in protein binding sites.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its potential binding modes and interactions with various therapeutic targets. For instance, simulations suggest that the indole moiety may occupy a hydrophobic pocket within a target protein, while the trifluoromethyl pyridine group could engage in π–π stacking or electrostatic interactions with nearby residues.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects against several key enzymes involved in inflammatory and neurological disorders. For example, it has shown significant activity against cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Additionally, studies suggest that it may possess neuroprotective properties by modulating glutamate receptor activity and reducing oxidative stress.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the preparation of the indole derivative through Friedel-Crafts alkylation, followed by the introduction of the trifluoromethyl pyridine group via Suzuki coupling reactions. The final step involves cyclization to form the pyrrolidine ring, ensuring optimal connectivity between the functional groups.

From an environmental standpoint, researchers have also investigated the ecotoxicological profile of this compound. Initial data indicate that it has low toxicity towards aquatic organisms, suggesting that it may have a favorable environmental footprint compared to other chemotherapeutic agents.

In conclusion, CAS No. 2034299-59-5 represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structural features, combined with promising biological activity profiles, make it an attractive candidate for further preclinical studies. As research continues to unfold, this compound may pave the way for innovative therapeutic interventions in various disease areas.

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